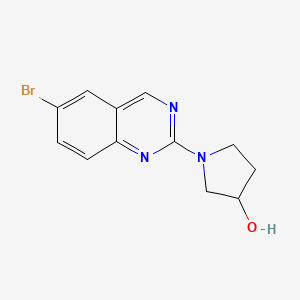

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol

Description

1-(6-Bromoquinazolin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a quinazoline core substituted with a bromine atom at the 6-position and a pyrrolidin-3-ol moiety at the 2-position. The bromine substituent enhances electrophilicity and may improve binding to biological targets, while the pyrrolidin-3-ol group contributes to solubility and hydrogen-bonding interactions.

Propriétés

IUPAC Name |

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c13-9-1-2-11-8(5-9)6-14-12(15-11)16-4-3-10(17)7-16/h1-2,5-6,10,17H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFBDLBBELNDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C3C=C(C=CC3=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazoline and pyrrolidine.

Reaction Conditions: The reaction between 6-bromoquinazoline and pyrrolidine is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Des Réactions Chimiques

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

Substitution: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds.

Applications De Recherche Scientifique

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varied Heterocyclic Cores

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Core Structure: Quinoxaline (two nitrogen atoms) vs. quinazoline (two nitrogen atoms in different positions).

- Substituents : Methyl group and lactam (pyrrolidin-2-one) vs. hydroxyl group in the target compound.

- Activity : Exhibits antimicrobial properties, with docking studies suggesting interactions with bacterial enzymes . The lactam reduces hydrogen-bonding capacity compared to the hydroxyl group in 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol.

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

- Core Structure : Pyrimidine (one nitrogen atom) vs. quinazoline.

- Substituents : Methoxy and methylthio groups vs. bromine.

- Physicochemical Impact : Methoxy and methylthio groups increase lipophilicity, while bromine in the target compound enhances molecular weight (Br: ~80 g/mol) and may improve target affinity .

Halogen-Substituted Analogues

1-(3-Bromophenyl)pyrrolidin-3-ol

- Core Structure : Simple phenyl ring vs. quinazoline.

- Substituents : Bromine at the meta position on phenyl vs. para position on quinazoline.

- Activity: Limited data, but bromine’s electron-withdrawing effect may stabilize aromatic interactions in both compounds .

1-(3-Chloro-benzyl)-pyrrolidin-3-ol

- Substituent Comparison : Chlorine (Cl) vs. bromine (Br).

Chiral Analogues and Stereochemical Effects

(R)-1-{8-Chloro-2-(1-fluoro-cyclopropyl)-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol

- Complexity : Additional substituents (fluoro-cyclopropyl, methoxy-phenyl-piperidinyl) enhance steric and electronic complexity.

- Activity : Acts as a neurotensin receptor agonist, highlighting the role of quinazoline derivatives in CNS targeting. Chirality (R-configuration) may optimize receptor binding .

(S)-1-(2-Aminophenyl)pyrrolidin-3-ol

- Substituent: Amino group enables hydrogen bonding vs. bromine’s hydrophobic/electrophilic effects.

- Application: Potential use in chiral catalysis or as a building block for bioactive molecules .

Key Findings from Comparative Analysis

- Heterocyclic Core : Quinazoline derivatives generally exhibit higher target specificity compared to phenyl or pyrimidine analogs due to their planar structure and nitrogen positioning.

- Halogen Effects : Bromine enhances binding affinity and metabolic stability compared to chlorine or methoxy groups.

- Stereochemistry : Chiral centers (e.g., in neurotensin agonists) significantly influence biological activity, suggesting that enantiomeric purity is critical for the target compound’s optimization .

- Solubility : The hydroxyl group in pyrrolidin-3-ol improves aqueous solubility, whereas lactam or methylthio groups may reduce it .

Activité Biologique

1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position of the quinazoline ring may influence its pharmacological properties by enhancing lipophilicity and altering binding affinities to biological targets.

Anticancer Properties

Research indicates that 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol exhibits significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action involves inducing apoptosis and inhibiting angiogenesis.

Case Study: In Vitro Analysis

A study evaluated the cytotoxic effects of this compound using an MTT assay. The results demonstrated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| HeLa | 4.8 | Cell cycle arrest in sub-G1 phase |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays against various bacterial strains revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

The biological activity of 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : It may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound potentially modulates receptor activity that regulates apoptosis and cell cycle progression.

Comparative Analysis with Similar Compounds

When compared to other quinazoline derivatives, such as 4-(6-bromoquinazolin-2-yl)piperidine derivatives, 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol displays enhanced potency in both anticancer and antimicrobial activities.

Comparison Table

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 1-(6-bromoquinazolin-2-yl)pyrrolidin-3-ol | 4.8 | 12 |

| 4-(6-bromoquinazolin-2-yl)piperidine | 8.5 | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.